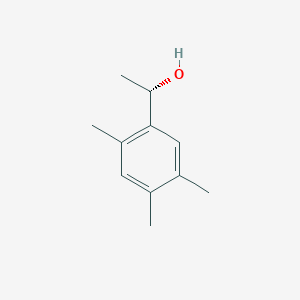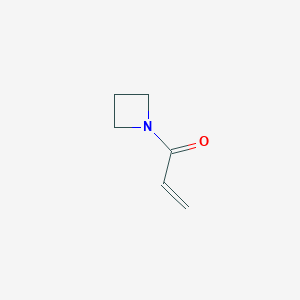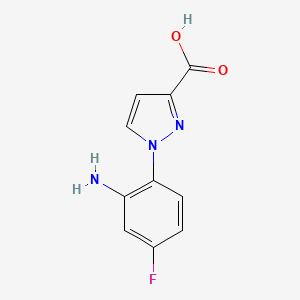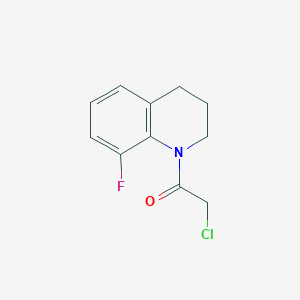
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as TMPE, is an organic compound belonging to the class of aromatic ethers. It is a colorless liquid with a sweet, floral aroma and a low melting point. TMPE is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a solubilizer in the production of polymers, and as a stabilizer in the production of polyurethanes.
作用机制
The exact mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is not fully understood. However, it is believed to act by binding to certain receptors on the surface of cells, which in turn activates certain signaling pathways. These pathways are responsible for the anti-inflammatory, anti-tumor, and anti-bacterial effects of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells.
Biochemical and Physiological Effects
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It also has antioxidant properties, and is believed to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been found to have neuroprotective effects, and may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a fairly stable compound, and is not easily degraded by light or heat. However, there are some limitations to using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low vapor pressure, making it difficult to evaporate.
未来方向
In terms of future directions, further research is needed to better understand the mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and formulation for (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol to maximize its therapeutic effects. Finally, further research is needed to explore the potential of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol as an antioxidant, and its potential use in the treatment of neurological disorders.
合成方法
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with a phenol, such as phenol or catechol, to form an ether. The resulting product is then purified using distillation or crystallization.
科学研究应用
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied extensively for its potential medicinal applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as an antioxidant, as well as its ability to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
属性
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)




![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
